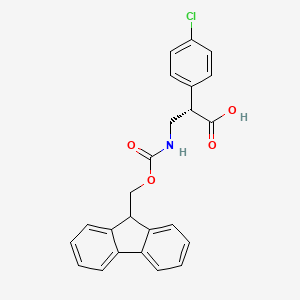

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-chloro-phenyl)-propionic acid

説明

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-chloro-phenyl)-propionic acid is a useful research compound. Its molecular formula is C24H20ClNO4 and its molecular weight is 421.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-chloro-phenyl)-propionic acid, commonly referred to as Fmoc-(S)-3-Amino-3-(4-chloro-phenyl)-propionic acid, is a fluorinated amino acid derivative used extensively in peptide synthesis and drug development. This compound exhibits various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₈H₁₈ClN₁O₄

- Molar Mass : 353.79 g/mol

- CAS Number : 501015-33-4

- Density : 1.334 g/cm³ (predicted)

- Boiling Point : 665.0 °C (predicted)

- pKa : 4.36 (predicted)

Biological Activity Overview

The biological activity of this compound is primarily linked to its role in peptide synthesis and its potential as a bioactive molecule. The following sections detail its mechanisms of action, therapeutic applications, and relevant case studies.

- Enzyme Inhibition : The compound has been studied for its ability to act as an inhibitor for various enzymes, which is crucial in the design of therapeutic agents targeting specific pathways in diseases such as cancer and inflammation.

- Receptor Binding : Its structural features allow it to interact with specific receptors, influencing signal transduction pathways that are vital for cellular responses.

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, contributing to its protective effects against oxidative stress.

Case Studies

- Anticancer Activity :

- Neuroprotective Effects :

- Inflammatory Response Modulation :

Table 1: Biological Activities of Fmoc-(S)-3-Amino-3-(4-chloro-phenyl)-propionic Acid

科学的研究の応用

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the 4-chlorophenyl derivative, followed by the introduction of the Fmoc protecting group. The final steps include the formation of the propionic acid moiety through condensation and hydrolysis reactions. Common reagents include dichloromethane and tetrahydrofuran, with catalysts such as palladium on carbon or copper iodide being utilized for efficiency.

Medicinal Chemistry

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-chloro-phenyl)-propionic acid has been investigated for its potential therapeutic properties:

- Histone Deacetylase Inhibition : This compound acts as a histone deacetylase inhibitor, which is crucial in regulating gene expression and has implications in cancer therapy.

- Apoptotic Pathways : Research indicates that it induces apoptosis in cancer cells by targeting pathways associated with heat shock proteins, particularly TRAP1, enhancing selectivity towards malignant cells.

- Cell Cycle Arrest : The compound interferes with the cell cycle, leading to growth inhibition in various cancer cell lines, especially noted in colorectal cancer models.

Biochemical Probes

In biochemical research, this compound serves as a probe for studying enzyme interactions and signaling pathways. Its ability to selectively inhibit specific enzymes makes it a valuable tool for elucidating biochemical mechanisms.

Material Science

The unique properties of this compound have led to its application in developing advanced materials. It can be used in polymer synthesis and coatings due to its stability and reactivity.

Case Study 1: Cancer Research

In a study focusing on colorectal cancer, this compound demonstrated significant antiproliferative effects. Researchers observed that treatment with this compound led to a marked decrease in cell viability and induced apoptosis through specific molecular pathways.

Case Study 2: Neuroprotection

Another area of investigation has been the neuroprotective effects of this compound against oxidative stress-induced apoptosis in neuronal cells. Results indicated that it could protect against cellular damage, suggesting potential applications in neurodegenerative diseases.

特性

IUPAC Name |

(2S)-2-(4-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)21(23(27)28)13-26-24(29)30-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGXZWIGRRRZMG-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C4=CC=C(C=C4)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](C4=CC=C(C=C4)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401124245 | |

| Record name | Benzeneacetic acid, 4-chloro-α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-, (αS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401124245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280787-11-2 | |

| Record name | Benzeneacetic acid, 4-chloro-α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-, (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280787-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 4-chloro-α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-, (αS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401124245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。